Cas no 1261756-13-1 (3-Chloro-5-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile)

3-Chloro-5-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
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- 3-Chloro-5-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile
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- インチ: 1S/C13H6Cl4N2/c14-10-4-12(16)11(15)3-8(10)9-5-19-6-13(17)7(9)1-2-18/h3-6H,1H2
- InChIKey: HYBIVIYGDPOUJW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=CC=1C1C=NC=C(C=1CC#N)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 356
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 36.7
3-Chloro-5-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026000803-1g |
3-Chloro-5-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile |
1261756-13-1 | 97% | 1g |
1,831.20 USD | 2021-06-09 | |
Alichem | A026000803-500mg |
3-Chloro-5-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile |
1261756-13-1 | 97% | 500mg |
931.00 USD | 2021-06-09 | |
Alichem | A026000803-250mg |
3-Chloro-5-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile |
1261756-13-1 | 97% | 250mg |
693.60 USD | 2021-06-09 |
3-Chloro-5-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
3-Chloro-5-(2,4,5-trichlorophenyl)pyridine-4-acetonitrileに関する追加情報
Introduction to 3-Chloro-5-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile (CAS No. 1261756-13-1)
3-Chloro-5-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile (CAS No. 1261756-13-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and chemical properties. This compound, characterized by its chlorinated phenyl ring and pyridine core, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its molecular structure, featuring multiple chlorine substituents, contributes to its reactivity and makes it a valuable building block for further chemical modifications.
The 3-Chloro-5-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile molecule is particularly noteworthy for its role in the development of novel therapeutic agents. Recent advancements in medicinal chemistry have highlighted its potential in the design of compounds targeting specific biological pathways. For instance, studies have demonstrated its utility in the synthesis of inhibitors that modulate enzyme activity relevant to inflammatory and metabolic disorders. The presence of the acetonitrile group at the 4-position enhances its solubility and compatibility with various synthetic protocols, making it an attractive candidate for drug discovery programs.
In the realm of agrochemicals, 3-Chloro-5-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile has been explored as a precursor for developing novel pesticides and herbicides. Its structural features allow for the creation of compounds with enhanced efficacy against resistant plant pathogens. Researchers have leveraged its reactivity to introduce additional functional groups that improve bioavailability and environmental stability. This has led to promising results in field trials, where derivatives of this compound have shown significant promise in protecting crops without adverse effects on non-target organisms.
The synthesis of 3-Chloro-5-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile involves a series of carefully orchestrated chemical reactions that highlight the compound's synthetic versatility. The chlorinated phenyl ring is a critical feature that enables cross-coupling reactions with various nucleophiles, facilitating the introduction of additional functional groups. Recent methodologies have focused on optimizing these reactions under mild conditions to improve yield and purity. Advances in catalytic systems have further streamlined the process, making it more efficient and scalable for industrial applications.
From a computational chemistry perspective, 3-Chloro-5-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile has been extensively studied to understand its electronic properties and interactions with biological targets. Molecular modeling techniques have revealed insights into how its structure influences binding affinity and selectivity. These studies have guided the rational design of derivatives with improved pharmacokinetic profiles. The integration of machine learning algorithms has accelerated this process by predicting potential interactions and optimizing molecular properties before experimental validation.
The environmental impact of 3-Chloro-5-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile is another critical consideration in its application. Efforts have been made to develop synthetic routes that minimize waste and reduce hazardous byproducts. Green chemistry principles have been applied to explore alternative solvents and catalysts that enhance sustainability without compromising efficiency. These initiatives align with global efforts to promote responsible chemical manufacturing practices.
In conclusion,3-Chloro-5-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile (CAS No. 1261756-13-1) represents a significant advancement in synthetic chemistry with broad implications for pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it a valuable intermediate for developing innovative therapeutics and sustainable agricultural solutions. Continued research into this compound will likely uncover even more applications and refine methodologies for its production and utilization.
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